molecular formula C16H22O4 B048379 Mono(2-ethylhexyl) terephthalate CAS No. 155603-50-2

Mono(2-ethylhexyl) terephthalate

Cat. No. B048379
CAS RN: 155603-50-2
M. Wt: 278.34 g/mol
InChI Key: HRUJAEJKCNCOGW-UHFFFAOYSA-N
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Description

Mono(2-ethylhexyl) terephthalate is a plasticizer for poly(vinyl chlorides) and a metabolite of di(2-ethylhexyl) terephthalate (DEHT) which has been found not to be genotoxic .


Synthesis Analysis

Mono(2-ethylhexyl) terephthalate can be synthesized with high selectivity (97%) and yield (82%) using an enzyme load of 0.025 g protein g BHET−1 and BHET concentration of 60 mmol L −1 at 40 °C .


Molecular Structure Analysis

The molecular formula of Mono(2-ethylhexyl) terephthalate is C16H22O4. It has an average mass of 278.344 Da and a monoisotopic mass of 278.151794 Da .


Chemical Reactions Analysis

The enzymatic hydrolysis of PET results in a mixture of terephthalic acid (TPA), ethylene glycol (EG), mono-(2-hydroxyethyl) terephthalate (MHET) and bis-(2-hydroxyethyl) terephthalate (BHET) as main products .


Physical And Chemical Properties Analysis

Mono(2-ethylhexyl) terephthalate has a density of 1.1±0.1 g/cm3, a boiling point of 410.6±28.0 °C at 760 mmHg, and a flash point of 144.8±17.5 °C .

Mechanism of Action

Prenatal exposure to mono-(2-ethylhexyl) phthalate (MEHP) at 100, 250, 500, or 1000 μg/mL resulted in hypoplastic forebrain regions and open neural tubes in the forebrain, midbrain, hindbrain, or caudal neural tube in CD-1 mouse embryos .

Safety and Hazards

Exposure to Mono(2-ethylhexyl) terephthalate may cause skin irritation. When heated to decomposition, it emits acrid smoke and irritating fumes .

Future Directions

The use of IV bags manufactured in Lebanon could pose a significant risk in hospitalized patients, especially infants in neonatal care due to the presence of Mono(2-ethylhexyl) terephthalate. Therefore, Lebanon, as well as other countries, should start imposing laws that restrict the use of phthalates in medical IV bags and substitute them with less toxic plasticizers .

properties

IUPAC Name

4-(2-ethylhexoxycarbonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O4/c1-3-5-6-12(4-2)11-20-16(19)14-9-7-13(8-10-14)15(17)18/h7-10,12H,3-6,11H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRUJAEJKCNCOGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80935240
Record name 4-{[(2-Ethylhexyl)oxy]carbonyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80935240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mono(2-ethylhexyl) terephthalate

CAS RN

155603-50-2
Record name Mono(2-ethylhexyl) terephthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155603502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-{[(2-Ethylhexyl)oxy]carbonyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80935240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MONO(2-ETHYLHEXYL) TEREPHTHALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MRK5E97B18
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Mono(2-ethylhexyl) terephthalate compare to Di(2-ethylhexyl)phthalate in terms of its interaction with thyroid hormone receptors?

A1: Research indicates that Mono(2-ethylhexyl) terephthalate and its oxidized metabolites exhibit different interactions with thyroid hormone receptors (TRs) compared to Di(2-ethylhexyl)phthalate (DEHP) and its metabolites. [3] While 5-hydroxy-mono-(ethylhexyl)phthalate (a metabolite of DEHP) acts as an agonist for TRs, the oxidized metabolites of Mono(2-ethylhexyl) terephthalate show no such effect. [3] Interestingly, Mono(2-ethylhexyl) terephthalate itself acts as an antagonist to TRs at low concentrations, unlike DEHP's primary metabolite (MEHP), which displays partial agonist activity. [3] This difference in receptor interaction suggests that Mono(2-ethylhexyl) terephthalate might present a lower risk of endocrine disruption compared to DEHP.

Q2: Can you provide examples of the isolation and identification of Mono(2-ethylhexyl) terephthalate from natural sources?

A2: Mono(2-ethylhexyl) terephthalate has been isolated from the plant Ligularia macrophylla. [2] Scientists identified this compound alongside other constituents like flavonoids, phenolic compounds, and phytosterols using techniques like silica gel column chromatography and spectral analyses (including physico-chemical properties). [2] This finding suggests potential natural sources for this compound and opens avenues for further research on its biological significance.

Q3: What is the synthesis process of Mono(2-ethylhexyl) terephthalate?

A3: Mono(2-ethylhexyl) terephthalate can be synthesized through a two-step process involving acidylation and esterification. [1] Initially, terephthalic acid reacts with thionyl chloride to form an acyl chloride intermediate. [1] Subsequently, this intermediate undergoes esterification with 2-ethyl-1-hexanol, yielding Mono(2-ethylhexyl) terephthalate. [1] This synthetic route offers a controlled approach to obtain the desired compound with a reported yield of 40.4% and a purity of 99%. [1]

  1. Synthesis of Mono-(2-ethylhexyl)terephthalate.
  2. [Studies on the chemical constituents of Ligularia macrophylla].
  3. Comparative Effects of Di-(2-ethylhexyl)phthalate and Di-(2-ethylhexyl)terephthalate Metabolites on Thyroid Receptors: In Vitro and In Silico Studies.

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